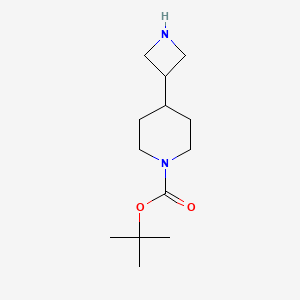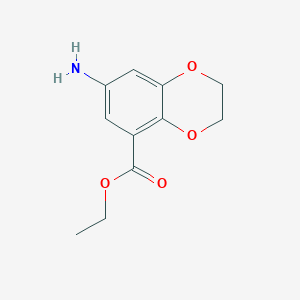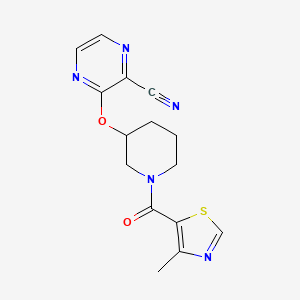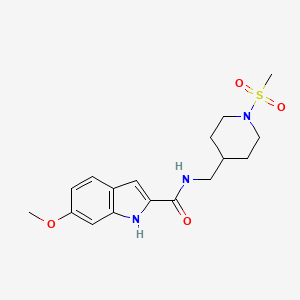![molecular formula C9H13ClO B2976567 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone CAS No. 2140750-33-8](/img/structure/B2976567.png)
2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone” is a chemical compound with the CAS Number: 2140750-33-8 . It has a molecular weight of 172.65 . The IUPAC name for this compound is 2-chloro-1-(2’-methyl-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-one .
Synthesis Analysis
The synthesis of this compound can be achieved by taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . This results in a chlorinated product: 2-chloro-1-(1-chlorocyclopropyl)ethanone I, 1-(1-chlorocyclopropyl)ethanone II, and 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone III . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the 2-chloro-1-(1-chlorocyclopropyl)ethanone is obtained by rectification .Applications De Recherche Scientifique
Synthesis of Branched Tryptamines
Researchers have explored the rearrangement of cyclopropylketone arylhydrazones, leading to the formation of tryptamine derivatives. The study demonstrated that using (2-arylcyclopropyl)ethanones with arylhydrazine hydrochlorides can yield branched tryptamines. This process was effectively applied to synthesize enantiomerically pure tryptamine derivatives, highlighting the compound's utility in generating structurally diverse and complex organic compounds (Salikov et al., 2017).
Biocatalytic Reduction Processes
A significant application includes the biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to chiral alcohols, exemplified by the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is a critical intermediate for pharmaceutical synthesis, showcasing the compound's role in facilitating efficient and environmentally friendly synthetic routes. The bioreduction achieved near-total conversion and highlighted the potential for industrial applications, emphasizing the compound's importance in green chemistry (Guo et al., 2017).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of heterocycles with a cyclopropyl substituent, demonstrating its versatility in creating diverse molecular frameworks. This includes the formation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other cyclopropyl-containing heterocycles, illustrating the compound's utility in constructing complex molecular structures with potential biological activity (Pokhodylo et al., 2010).
Vinylcyclopropane Reactions
Another research focus has been on the reactions of vinylcyclopropanes, including dimerizations and additions with rearrangement. These studies provide insight into the reactivity and potential applications of cyclopropyl-containing compounds in synthetic organic chemistry, highlighting their role in generating complex molecular structures through novel reaction pathways (Yovell et al., 1978).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c1-5-2-6(5)7-3-8(7)9(11)4-10/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXICNDXTYJYJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)
![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)
![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)


![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)


